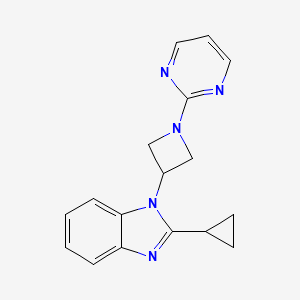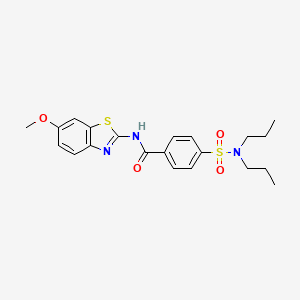![molecular formula C7H5N3O3 B3003267 7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one CAS No. 1632286-28-2](/img/structure/B3003267.png)
7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-A]pyrazine core with a nitro group at the 7-position. The presence of the nitro group imparts distinct chemical properties, making it a valuable scaffold for various applications.
Mecanismo De Acción
Target of Action
The primary target of 7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one is multidrug-resistant Staphylococcus aureus . This compound has been shown to have a potent inhibitory effect on this bacterium .
Mode of Action
It has been shown to have a potent inhibitory effect on multidrug-resistant staphylococcus aureus . This suggests that it may interact with the bacterium in a way that inhibits its growth or survival.
Biochemical Pathways
Given its antimicrobial activity, it likely interferes with essential biochemical processes in staphylococcus aureus, leading to the bacterium’s death .
Pharmacokinetics
Its potent antimicrobial activity suggests that it is able to reach its target in the body effectively .
Result of Action
The result of the action of this compound is the inhibition of growth or killing of multidrug-resistant Staphylococcus aureus . This makes it a potentially valuable tool in the treatment of infections caused by this bacterium.
Action Environment
The action of this compound may be influenced by various environmental factors. For example, the presence of other bacteria, the pH of the environment, and the presence of other drugs could potentially affect its efficacy . .
Métodos De Preparación
The synthesis of 7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-aminopyrazine with a suitable aldehyde followed by nitration can yield the desired compound. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency of the synthesis.
Análisis De Reacciones Químicas
7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reagents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, which can be further functionalized.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups at the 7-position.
Aplicaciones Científicas De Investigación
7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.
Industry: The compound is used in the development of new materials with unique properties, such as optoelectronic devices and sensors.
Comparación Con Compuestos Similares
7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one can be compared with other similar compounds, such as:
Imidazo[1,2-A]pyrazines: These compounds share a similar core structure but differ in the position and nature of substituents. They are also studied for their biological activities and synthetic applications.
Pyrrolo[1,2-A]pyrimidines: These compounds have a pyrimidine ring instead of a pyrazine ring and exhibit different chemical properties and reactivity.
Pyrazolo[1,2-A]pyridines: These compounds have a pyridine ring and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
7-nitro-2H-pyrrolo[1,2-a]pyrazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-7-6-3-5(10(12)13)4-9(6)2-1-8-7/h1-4H,(H,8,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMALYZUVYGNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C2C(=O)N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
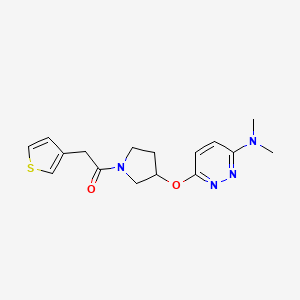
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B3003188.png)
![4-Chlorobenzo[h]quinazoline](/img/structure/B3003189.png)
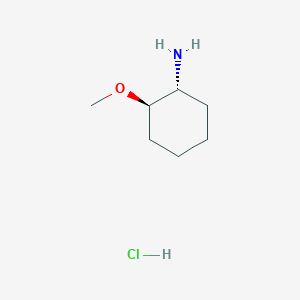
![3-Bromoimidazo[1,5-a]pyrimidine](/img/structure/B3003193.png)
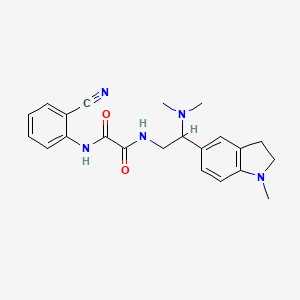
![2-{[(2-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B3003195.png)
![2-{[4-amino-5-(2-methylfuran-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3003196.png)
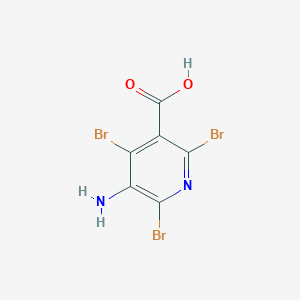
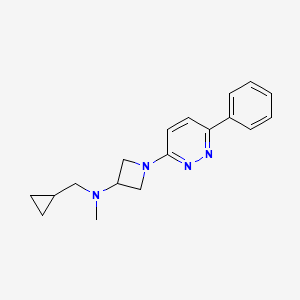
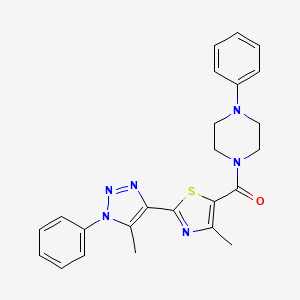
![1-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carbonyl}-2,3-dihydro-1H-indole](/img/structure/B3003201.png)
